- An efficient partial reduction of α,β-unsaturated esters using DIBAL-H in flow, European Journal of Organic Chemistry, 2014, 2014(27), 6010-6016
Cas no 94-30-4 (Ethyl 4-methoxybenzoate)
Ethyl 4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methoxybenzoate
- Ethyl p-Anisate
- p-Anisic Acid Ethyl Ester
- 4-Methoxybenzoic Acid Ethyl Ester
- Ethyl anisate
- BENZOIC ACID, 4-METHOXY-, ETHYL ESTER
- Ethyl p-methoxybenzoate
- p-Anisic acid, ethyl ester
- ETHYL P-METHOXYLBENZOATE
- Benzoic acid, p-methoxy-, ethyl ester
- Ethyl p-anisoate
- FEMA No. 2420
- 4-methoxy-benzoic acid ethyl ester
- KJ95H2S7NM
- FEMA 2420
- ETHYL PARA-METHOXYBENZOATE
- FHUODBDRWMIBQP-UHFFFAOYSA-N
- p-Methoxybenzoic aci
- p-Anisic acid, ethyl ester (6CI, 7CI, 8CI)
- NSC 4160
- Ethyl p-Anisate
-
- MDL: MFCD00015151
- Inchi: 1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
- InChI Key: FHUODBDRWMIBQP-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(OC)=CC=1)OCC
- BRN: 2209700
Computed Properties
- Exact Mass: 180.07900
- Monoisotopic Mass: 180.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not available
- Density: 1.1
- Melting Point: 7-8 ºC
- Boiling Point: 142-143 ºC (12 torr)
- Flash Point: 113℃(235.4℉)(lit.)
- Refractive Index: 1.524-1.526
- PSA: 35.53000
- LogP: 1.87190
- FEMA: 2420
- Solubility: Not available
Ethyl 4-methoxybenzoate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 4-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E858133-500g |
Ethyl p-Anisate |
94-30-4 | 98% | 500g |
1,268.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242000-SAMPLE |
Ethyl 4-methoxybenzoate |
94-30-4 | ≥97%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242000-1KG |
Ethyl 4-methoxybenzoate |
94-30-4 | 1kg |
¥2093.21 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242000-5KG |
Ethyl 4-methoxybenzoate |
94-30-4 | 5kg |
¥8404.02 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242000-10KG |
Ethyl 4-methoxybenzoate |
94-30-4 | 10kg |
¥17975.26 | 2023-11-12 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OP168-25g |
Ethyl 4-methoxybenzoate |
94-30-4 | 98% | 25g |
¥162.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-OP168-5g |
Ethyl 4-methoxybenzoate |
94-30-4 | 98% | 5g |
¥56.0 | 2022-05-30 | |
| TRC | E937608-5g |
Ethyl 4-Methoxybenzoate |
94-30-4 | 5g |
$ 50.00 | 2022-06-05 | ||
| TRC | E937608-10g |
Ethyl 4-Methoxybenzoate |
94-30-4 | 10g |
$ 65.00 | 2022-06-05 | ||
| TRC | E937608-50g |
Ethyl 4-Methoxybenzoate |
94-30-4 | 50g |
$ 95.00 | 2022-06-05 |
Ethyl 4-methoxybenzoate Production Method
Production Method 1
Production Method 2
- A solvent-free synthesis of (thio)ester derivatives using FeCl3 as a heterogeneous catalyst, Tetrahedron Letters, 2023, 123,
Production Method 3
- Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt, Catalysis Science & Technology, 2020, 10(14), 4586-4592
Production Method 4
- Direct conversion of acylsilanes to esters mediated by iron(III) and nitrate ions, Synthetic Communications, 2000, 30(8), 1419-1423
Production Method 5
- Iron-catalyzed one-pot oxidative esterification of aldehydes, European Journal of Organic Chemistry, 2009, (8), 1144-1147
Production Method 6
Ethyl 4-methoxybenzoate Raw materials
Ethyl 4-methoxybenzoate Preparation Products
Ethyl 4-methoxybenzoate Suppliers
Ethyl 4-methoxybenzoate Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
Additional information on Ethyl 4-methoxybenzoate
Ethyl 4-methoxybenzoate (CAS No. 94-30-4): An Overview of Its Properties, Applications, and Recent Research
Ethyl 4-methoxybenzoate, with the chemical formula C10H12O3, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also known by its CAS number 94-30-4, is characterized by its ester functional group and a methoxy substituent on the aromatic ring. Its unique structure endows it with a range of desirable properties, making it a valuable component in fields such as pharmaceuticals, cosmetics, and materials science.
The molecular structure of Ethyl 4-methoxybenzoate consists of an ethyl ester group attached to a benzene ring substituted with a methoxy group at the para position. This configuration imparts specific physical and chemical characteristics to the compound. For instance, it exhibits good solubility in organic solvents and has a pleasant odor, which makes it suitable for use in fragrances and flavorings. Additionally, its stability under various conditions ensures that it can be effectively utilized in formulations that require long-term storage or exposure to different environments.
In the pharmaceutical industry, Ethyl 4-methoxybenzoate has been explored for its potential as an intermediate in the synthesis of more complex molecules. Recent research has highlighted its role in the development of novel drugs and drug delivery systems. For example, studies have shown that derivatives of Ethyl 4-methoxybenzoate can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. This property is particularly important in the development of oral formulations where drug absorption is critical.
Beyond pharmaceuticals, Ethyl 4-methoxybenzoate finds applications in the cosmetics industry due to its ability to act as a fragrance fixative and solvent. Its use in cosmetic formulations helps to prolong the scent of perfumes and other fragranced products, enhancing consumer satisfaction. Moreover, its low toxicity and skin compatibility make it a safe choice for personal care products.
In materials science, Ethyl 4-methoxybenzoate has been investigated for its potential as a plasticizer and stabilizer in polymer systems. Research has demonstrated that it can improve the flexibility and durability of polymers without compromising their mechanical properties. This makes it an attractive additive for applications such as coatings, adhesives, and elastomers.
The environmental impact of Ethyl 4-methoxybenzoate is another area of ongoing research. Studies have focused on its biodegradability and potential effects on aquatic ecosystems. Preliminary findings suggest that it degrades relatively quickly under natural conditions, reducing the risk of long-term environmental accumulation. However, further research is needed to fully understand its ecological impact.
In conclusion, Ethyl 4-methoxybenzoate (CAS No. 94-30-4) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure provides it with valuable properties that make it an essential component in pharmaceuticals, cosmetics, and materials science. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific and industrial practices.
94-30-4 (Ethyl 4-methoxybenzoate) Related Products
- 65515-53-9(benzyl anisate)
- 24318-43-2(Benzoic acid,4-methoxy-, (4-methoxyphenyl)methyl ester)
- 6316-54-7(Benzoic acid,4-methoxy-, phenylmethyl ester)
- 602314-39-6(Benzoic acid, 4-methoxy-, (3-methylphenyl)methyl ester)
- 50793-28-7(Benzoic acid, 4-(4-methoxyphenoxy)-, ethyl ester)
- 110929-34-5(Benzoic acid, 4-hydroxy-, (4-methoxyphenyl)methyl ester)
- 5451-50-3(Benzoic acid,4-methoxy-, 2-methoxyethyl ester)
- 56442-22-9(4-Benzyloxybenzoic Acid Benzyl Ester)
- 64330-80-9(Benzoic acid, 4-methoxy-, 2-hydroxyethyl ester)
- 24318-41-0(Benzenemethanol, 4-methoxy-, benzoate)